Product packaging for Fmoc-L-cysteic acid(Cat. No.:CAS No. 751470-47-0)

Fmoc-L-cysteic acid

Cat. No.: B1390344
CAS No.: 751470-47-0
M. Wt: 391.4 g/mol
InChI Key: BUTKUPGRCQCTTA-INIZCTEOSA-N
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Description

Overview of Fmoc-L-Cysteic Acid as a Unique Amino Acid Derivative for Advanced Research

This compound is an N-terminally protected derivative of L-cysteic acid, which is an oxidized form of the amino acid L-cysteine. atamanchemicals.comalfa-chemistry.com It is considered a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. atamanchemicals.com The defining characteristic of this compound is the replacement of the thiol group of cysteine with a sulfonic acid group. atamanchemicals.com This modification, combined with the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a highly useful tool for researchers. chemimpex.com

The compound's primary application lies in solid-phase peptide synthesis (SPPS), a cornerstone technique in proteomics and the development of peptide-based therapeutics. alfa-chemistry.combiocompare.com Its unique properties allow for the introduction of a negatively charged and highly polar sulfonic acid group into a peptide sequence. This can significantly alter the peptide's solubility, stability, and biological activity, providing researchers with a method to fine-tune the characteristics of synthetic peptides for specific research purposes. chemimpex.comchemimpex.com

Historical Context of Cysteic Acid and its Derivatives in Biochemical Studies

The study of cysteic acid predates the development of its Fmoc-protected counterpart. Cysteic acid itself has been identified as a product of the oxidation of cysteine. atamanchemicals.comtaylorandfrancis.com Early biochemical studies identified cysteic acid in oxidized human hair and in the fleece of sheep exposed to light and weather. atamanchemicals.com

Historically, the determination of cystine content in proteins was often achieved by oxidizing the protein with performic acid to convert cystine to the more stable cysteic acid, which could then be quantified. taylorandfrancis.com Research from the mid-20th century explored the role of cysteic acid and its derivatives in various biological processes. For instance, studies investigated its potential as an antagonist in metabolic pathways and its involvement in the synthesis of other biomolecules. utexas.edubas.bg These foundational studies on cysteic acid laid the groundwork for the later development and application of its derivatives, like this compound, in more complex biochemical research.

Significance of the Sulfonic Acid Moiety in this compound for Research Applications

The sulfonic acid group is the key functional feature of this compound that imparts its unique properties. chemimpex.com Unlike the carboxyl groups of aspartic and glutamic acid, the sulfonic acid group of cysteic acid is a strong acid, meaning it is fully ionized over a wide pH range. This permanent negative charge can have profound effects on the properties of a peptide.

The introduction of the sulfonic acid moiety can:

Enhance Solubility: The high polarity of the sulfonic acid group significantly increases the water solubility of peptides, which can be advantageous for both their synthesis and their application in aqueous biological systems. chemimpex.comchemimpex.com

Mimic Phosphorylation: The negatively charged sulfonic acid group can act as a stable mimic of a phosphate (B84403) group, a common post-translational modification that plays a crucial role in cell signaling. This allows researchers to create non-hydrolyzable peptide analogs to study phosphorylation-dependent protein interactions.

Alter Biological Activity: The introduction of a strong negative charge can influence a peptide's conformation and its interactions with other molecules, thereby altering its biological activity. chemimpex.com This provides a tool for structure-activity relationship studies.

Role of the Fmoc Protecting Group in Facilitating Complex Biomolecule Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. ontosight.aiwikipedia.org Its use is a cornerstone of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups, but it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. ontosight.aiwikipedia.orgthermofisher.com

The key advantages of the Fmoc protecting group in the context of this compound and peptide synthesis include:

Orthogonality: The Fmoc strategy is orthogonal to many other protecting group strategies, allowing for the selective deprotection and modification of different parts of a complex biomolecule. total-synthesis.com

Mild Deprotection Conditions: The use of a mild base for deprotection minimizes the risk of side reactions and degradation of the growing peptide chain, which is particularly important for the synthesis of long or sensitive peptides. americanpeptidesociety.orgthermofisher.com

Automation: The Fmoc chemistry is well-suited for automated peptide synthesizers, which has greatly increased the efficiency and accessibility of peptide synthesis. americanpeptidesociety.org

Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that absorbs strongly in the UV range, allowing for real-time monitoring of the deprotection step to ensure the reaction has gone to completion. wikipedia.org

By protecting the amino group of L-cysteic acid, the Fmoc group ensures that the amino acid can be efficiently incorporated into a growing peptide chain in the correct sequence without undergoing unwanted side reactions. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO7S B1390344 Fmoc-L-cysteic acid CAS No. 751470-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKUPGRCQCTTA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673984
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751470-47-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=751470-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Chemical Derivatization of Fmoc L Cysteic Acid

Fmoc Solid-Phase Peptide Synthesis (SPPS) Techniques for Incorporating Fmoc-L-Cysteic Acid

The direct incorporation of this compound into a growing peptide chain using standard Fmoc-SPPS protocols is a potential, though challenging, route. alfa-chemistry.comatamanchemicals.com This method involves the sequential addition of Fmoc-protected amino acids to a solid support, with the Fmoc group being removed at each cycle to allow for the next coupling reaction. nih.gov While theoretically straightforward, the unique chemical nature of this compound's side chain introduces specific difficulties that must be addressed.

A primary challenge in the direct use of this compound is its solubility and the reactivity of its unprotected sulfonic acid side chain. google.com The highly polar and acidic nature of the sulfonic acid group can lead to poor solubility in standard SPPS solvents. To counteract this, a method using the tetrabutylamine salt of N-(9-Fluorenylmethoxycarbonyl)cysteic acid has been explored to enhance solubility. google.com

However, even when solubility is addressed, the major strategic consideration is the presence of the unprotected sulfonic acid group during the synthesis. google.com This highly acidic and nucleophilically-inert moiety can cause undesirable side reactions, complicate coupling steps, and potentially interfere with the stability of acid-labile protecting groups on other residues in the peptide sequence. google.com Consequently, an alternative and often preferred strategy is the post-synthetic oxidation of a protected cysteine residue, which circumvents the issues associated with direct incorporation. google.comwipo.int

Common Side Reactions in Fmoc-SPPS

Side Reaction Description Common Cause(s) Mitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, cleaving it from the resin. iris-biotech.de Especially prevalent with Proline or Glycine at the C-terminus. Occurs after Fmoc deprotection of the second amino acid. peptide.com Use of dipeptide building blocks or specialized, sterically hindered resins like 2-chlorotrityl chloride resin. iris-biotech.depeptide.com
Aspartimide Formation The side-chain carboxyl group of Asp attacks the peptide backbone, forming a five-membered ring. This can lead to racemization and formation of β-peptides. iris-biotech.de Occurs in Asp-Gly, Asp-Ala, Asp-Ser sequences under both basic (Fmoc deprotection) and acidic (cleavage) conditions. peptide.com Use of bulky side-chain protecting groups or insertion of backbone-protecting groups like Hmb or Dmb. peptide.com
Racemization Loss of stereochemical integrity at the α-carbon. Can occur during activation, especially with residues prone to epimerization like Cysteine and Histidine. unifi.it Use of carbodiimides with additives like HOBt, or employing phosphonium/uronium reagents. bachem.com

| Oxidation of Sensitive Residues | Unwanted oxidation of residues like Methionine, Tryptophan, or Cysteine. | Exposure to air or oxidative species during synthesis or cleavage. iris-biotech.de | Addition of scavengers during cleavage; careful handling to minimize air exposure. |

Strategic Considerations for this compound Integration in SPPS

Synthesis of Cysteic Acid-Containing Polypeptides via Oxidation Strategies

The most prevalent and often more successful method for producing peptides containing cysteic acid is the post-synthetic oxidation of cysteine or cystine residues. taylorandfrancis.comrsc.org This approach involves first synthesizing the full-length peptide using a suitably protected cysteine derivative and then performing an oxidation reaction to convert the thiol or disulfide side chain into a sulfonic acid. google.com This strategy avoids the complications of introducing the highly polar and reactive sulfonic acid group during the stepwise SPPS process.

The conversion of cysteine to cysteic acid is an irreversible oxidative post-translational modification. rsc.org This transformation requires strong oxidizing conditions. taylorandfrancis.com A classic reagent for this purpose is performic acid, which effectively oxidizes the sulfur atom to its highest oxidation state, forming the sulfonic acid. researchgate.nettaylorandfrancis.com The oxidation can be performed while the peptide is still attached to the solid-phase resin or after it has been cleaved into solution. researchgate.netrsc.org The choice depends on the specific peptide sequence and the stability of other protecting groups to the oxidative conditions. For instance, a resin-bound peptide was oxidized with performic acid, which concurrently removed other blocking groups and cleaved the peptide from the support. researchgate.net

A particularly effective precursor for this strategy is Fmoc-Cys(StBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(t-butylthio)-L-cysteine). google.comiris-biotech.de This building block is incorporated into the desired position during standard Fmoc-SPPS. google.com The S-tert-butylthio (StBu) protecting group is stable to the basic conditions of Fmoc removal and the acidic conditions used for cleaving many other side-chain protecting groups. thieme-connect.deresearchgate.net

A key advantage of the StBu group is that it can be removed simultaneously with the oxidation of the sulfur atom. google.comwipo.int Specific oxidants, such as peroxyformic acid, can convert the S-tert-butylmercapto-protected cysteine residue directly into a cysteic acid residue in a single on-resin step. google.com This streamlined process simplifies production, reduces synthesis costs, and leads to higher yields and purity compared to methods requiring separate deprotection and oxidation steps, such as those using an Mmt protecting group. google.com The use of Fmoc-Cys(StBu)-OH has been demonstrated to be a viable and efficient method for generating peptides containing modified cysteine residues. nih.gov

Several different oxidizing agents can be employed to convert cysteine residues to cysteic acid, each with specific reaction conditions and potential effects on other amino acid residues. The selection of an appropriate oxidant is critical for maximizing the yield of the desired cysteic acid-containing peptide while minimizing unwanted side products. For example, while performic acid is effective, it can also modify tyrosine residues, a side reaction that can be avoided with other reagents like sodium azide-induced oxidation. nih.gov

Comparison of Oxidants for Cysteic Acid Formation

Oxidant Typical Reaction Conditions Remarks
Performic Acid Often prepared in situ from formic acid and hydrogen peroxide. Reaction typically performed at low temperatures (e.g., 0°C). researchgate.nettaylorandfrancis.com A strong, classic oxidant for this conversion. Can be used on-resin and may also cleave the peptide from the support. researchgate.net May cause modification of other sensitive residues like tyrosine. nih.gov
Peroxybenzoic Acid 7 mmol of oxidant used for 1g of resin; reaction performed in an ice bath for 30 minutes. google.com An effective peroxidic acid oxidant. The StBu group is removed during oxidation. google.com
Peroxyformic Acid 5 mmol of oxidant used for 1g of resin; reaction performed in an ice bath for 10 minutes. google.com A highly efficient peroxidic acid oxidant that converts Cys(StBu) directly to cysteic acid on-resin. google.com
Methyltrioxorhenium (MeReO₃) / H₂O₂ Room temperature in solution or on-resin. rsc.orgrsc.org Provides rapid and efficient oxidation to cysteic acid. rsc.orgrsc.org
Hypochlorous acid (HOCl) Generated by myeloperoxidase (MPO), it can oxidize cysteine to cysteic acid. taylorandfrancis.com A biologically relevant oxidant. Can also react with other residues like lysine. taylorandfrancis.com
Imidazolium dichromate (IDC) Reaction performed in dimethylsulfoxide (DMSO); catalyzed by hydrogen ions. researchgate.net A chromium(VI)-based reagent studied for cysteine oxidation. researchgate.net

| Sodium Azide / HCl | Protein hydrolysis with hydrochloric acid in the presence of 0.20% sodium azide. nih.gov | Used during acid hydrolysis for amino acid analysis. Achieves 87-100% oxidation of cysteine to cysteic acid without affecting tyrosine. nih.gov |

Utilizing Fmoc-Cys(StBu)-OH as a Precursor for Cysteic Acid Residues

Derivatization of this compound for Specific Research Purposes

The chemical reactivity of the sulfonic acid moiety in this compound allows for a range of derivatization strategies, enabling its application in diverse research areas, from the development of enzyme inhibitors to the creation of advanced imaging agents.

Formation of Cysteic Acid S-Amides and Substituted Sulfonamide Derivatives

The synthesis of cysteic acid S-amides and their substituted derivatives represents a significant modification of the cysteic acid structure, with potential applications in the development of antimetabolites and enzyme inhibitors. bas.bg One approach to synthesizing these derivatives involves the oxidative chlorination of the disulfide bond in cystine, which yields a sulfonyl chloride. This intermediate can then be reacted with various amines to form the corresponding sulfonamides. bas.bg

A reported method details the synthesis of several cysteic acid S-amide analogues with substituted sulfonamide functions. bas.bgresearchgate.net In this process, fully protected D,L-cysteic acid S-chlorides are treated with specific aliphatic amines. bas.bgresearchgate.net This reaction leads to a series of new derivatives that can be considered structural sulfoanalogues of other amino acids like leucine, isoleucine, and norleucine. bas.bgresearchgate.net The resulting S-cysteic acid sulfonamides can be obtained as solids from aqueous ethanol (B145695) and can be further modified. For instance, Nα-Boc-protected derivatives have been successfully prepared by treating the free L-enantiomers with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). bas.bg

These synthetic methods provide a pathway to novel compounds with potential utility in structure-activity relationship studies and for incorporation into biologically active peptides through both solid-phase and solution-phase synthesis. bas.bgnih.gov

Synthesis of Triarylsulfonium Compounds for Radioconjugation and Radioligand Development

This compound is a key precursor in the synthesis of triarylsulfonium compounds, which are valuable for the radiolabeling of peptides. medchemexpress.commedchemexpress.commedchemexpress.com These compounds serve as precursors for generating radiolabeled molecules used in medical imaging techniques like Positron Emission Tomography (PET). The synthesis of triarylsulfonium salts can be achieved under mild conditions through the reaction of arynes with diaryl sulfides. rsc.org This method is advantageous as it tolerates a variety of functional groups. rsc.org

In the context of radioligand development, this compound can be incorporated into linker structures that are then conjugated to a chelator and a targeting molecule. The resulting radiotracers are used to visualize and quantify the expression of specific biological targets, such as programmed death-ligand 1 (PD-L1), an important target in cancer immunotherapy. nih.govacs.org

Methods for Introducing Hydrophilizing Units into Linker Structures via this compound

The sulfonic acid group of this compound is a powerful hydrophilizing unit, capable of significantly increasing the water solubility of molecules into which it is incorporated. chemimpex.com This property is particularly advantageous in the design of radiopharmaceuticals and other bioactive peptides, where poor solubility can hinder biological activity and effective delivery.

In the development of small-molecule-based radioligands for imaging PD-L1, this compound has been used to introduce sulfonic acid groups into linker structures. nih.govacs.org This modification helps to lower the lipophilicity of the resulting radiotracers, which can improve their pharmacokinetic profiles. nih.govacs.org

The synthesis of these hydrophilized linkers often involves the amide bond formation between the piperazine (B1678402) moiety of a linker and this compound. nih.gov For instance, a linker structure containing two sulfonic acids was synthesized by first forming the N-hydroxysuccinimide (NHS) ester of this compound in situ. This activated intermediate was then reacted with L-cysteic acid under Schotten-Baumann conditions to yield a di-sulfonic acid-containing molecule, which was subsequently coupled to a piperazine moiety. nih.govacs.org

Applications of Fmoc L Cysteic Acid in Peptide and Protein Engineering

Enhancing Peptide Solubility and Stability Through Cysteic Acid Incorporation

A significant challenge in peptide-based research and therapeutics is the often-poor solubility and stability of synthetic peptides. The incorporation of cysteic acid, facilitated by the use of its Fmoc-protected form, directly addresses this issue. The sulfonic acid group is highly polar and permanently charged at physiological pH, which can dramatically increase the hydrophilicity and, consequently, the aqueous solubility of a peptide. atamanchemicals.commdpi.com This is particularly beneficial when working with hydrophobic peptides or when aiming to increase the concentration of a peptide in solution. atamanchemicals.com

For instance, cysteic acid has been successfully used to increase the water solubility of hydrophobic molecules like cyanine (B1664457) and rhodamine dyes. atamanchemicals.com The introduction of this amino acid analog can prevent the aggregation that often plagues hydrophobic peptide sequences. Furthermore, the stability of peptides can be enhanced through the incorporation of cysteic acid. chemimpex.com This is because the sulfonic acid group is chemically stable and not prone to the oxidation that the thiol group of cysteine can undergo. researchgate.net The use of Fmoc-L-cysteic acid in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of this solubilizing and stabilizing moiety, bypassing the need for a post-synthetic oxidation step which could potentially damage sensitive amino acids within the peptide sequence. bachem.com

Design and Synthesis of Modified Peptides with Altered Biological Activity

The introduction of non-standard amino acids like cysteic acid is a powerful strategy for designing peptides with novel or altered biological functions. chemimpex.com The sulfonic acid group of cysteic acid can mimic the phosphate (B84403) groups of phosphorylated amino acids, which are crucial in many biological signaling pathways. researchgate.net This mimicry allows for the synthesis of peptide analogs that can interact with and modulate the activity of proteins that normally bind to phosphorylated partners.

A notable example is the synthesis of a peptide analog of the C-terminal region of bovine rhodopsin, where serine and threonine residues, which are typically phosphorylated, were replaced with cysteic acid. researchgate.net This modification aimed to create a peptide that could promote the activation of arrestin, a key protein in the visual signaling cascade. researchgate.net

Furthermore, research has shown that modifying peptides with cysteic acid can significantly impact their biological activity. A novel peptide, Cya-Phe-Leu-Ala-Pro (SCP), was created by modifying a collagen peptide with cysteic acid. nih.gov This modification resulted in a remarkable improvement in the peptide's hydroxyl radical scavenging activity and enhanced its protective effects against oxidative damage in cells. nih.gov The R-G-Cysteic Acid peptide sequence has been shown to be a competitive inhibitor of integrin-ECM interactions, which has implications for inhibiting angiogenesis in various therapeutic contexts. google.com

Role in Bioconjugation Processes for Attaching Biomolecules

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology and medicine. chemimpex.com this compound plays a role in these processes by providing a stable and reactive handle for attachment. chemimpex.com The sulfonic acid group can be utilized for conjugation, enabling the linkage of peptides to various substrates, including surfaces, nanoparticles, and other biomolecules. chemimpex.com This is critical for the development of a wide range of biomedical tools and materials.

The ability to introduce a permanently charged group can also influence the interaction of the resulting conjugate with its environment. This property is particularly useful in creating materials with specific surface characteristics or in directing the localization of a conjugated molecule within a biological system.

Development of Drug Delivery Systems and Diagnostics Using this compound Conjugates

The unique properties of cysteic acid make it a valuable component in the design of sophisticated drug delivery systems and diagnostic agents. chemimpex.com By incorporating cysteic acid into peptides, their solubility and stability can be improved, which is a crucial factor for the formulation of peptide-based drugs.

In the realm of diagnostics, the introduction of cysteic acid has been shown to be beneficial. For example, cysteic acid-modified fibroblast activation protein (FAP)-targeting radioligands have been developed for enhanced renal clearance. nih.gov In a preclinical study, a [68Ga]Ga-C1-FAP-2286 conjugate demonstrated a 50% reduction in renal uptake while maintaining high tumor accumulation, leading to a significantly improved tumor-to-kidney ratio. nih.gov A first-in-human PET/CT imaging study with this tracer in a metastatic gastric cancer patient showed superior diagnostic performance compared to [18F]FDG. nih.gov Furthermore, multimeric and radiolabeled compositions containing an R-G-Cysteic Acid peptide have potential as diagnostic imaging agents for detecting tumors. google.com

Protein Engineering for Enhanced Solubility and Stability

The principles of using cysteic acid to enhance peptide properties can be extended to the larger realm of protein engineering. chemimpex.com Low solubility is a common bottleneck in the production and purification of recombinant proteins. nih.gov Introducing charged residues, such as cysteic acid, onto the protein surface can significantly improve solubility by increasing the protein's interaction with the aqueous solvent and preventing aggregation. nih.govnumberanalytics.com

Site-directed mutagenesis is a common technique used to introduce specific amino acid changes into a protein's sequence. numberanalytics.com By strategically replacing surface-exposed hydrophobic or neutral residues with cysteic acid, it is possible to engineer proteins with enhanced solubility and stability, making them more amenable to structural and functional studies, as well as for use in industrial and therapeutic applications. numberanalytics.com

Introduction of Sulfonic Acid Groups into Proteins for Therapeutic Applications

The introduction of sulfonic acid groups into proteins via cysteic acid incorporation can have significant therapeutic benefits. chemimpex.comontosight.ai This modification can improve the pharmacokinetic profile of a therapeutic protein by increasing its solubility and stability in the bloodstream.

Furthermore, the sulfonic acid group can be used to modulate the protein's interaction with other molecules in the body. For instance, the introduction of these groups can alter a protein's binding affinity for its receptor or other biological targets. mdpi.com This approach has been explored in the design of carbonic anhydrase inhibitors, where the addition of a sulfonic acid tail was shown to enhance the interaction of the inhibitor with the target enzyme and increase its hydrophilicity to prevent it from crossing cell membranes. mdpi.com This strategy allows for the selective targeting of extracellular enzymes, which is particularly relevant in cancer therapy. mdpi.com

Exploration of this compound in Proteomics Studies

This compound is a valuable tool in proteomics, the large-scale study of proteins. biocompare.comalfa-chemistry.com As an unusual amino acid analog, it can be used to aid in the deconvolution of protein structure and function. biocompare.comalfa-chemistry.com By incorporating cysteic acid into peptides, researchers can study the effects of this modification on protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Application as an Unusual Amino Acid Analog in Deconvoluting Protein Structure and Function

The strategic incorporation of unusual amino acid analogs is a powerful tool in protein engineering, enabling detailed investigation into protein structure and function. This compound, a derivative of the naturally occurring amino acid L-cysteine, serves as a valuable analog for these studies. alfa-chemistry.comatamanchemicals.com Its utility stems from the fundamental differences between its sulfonic acid side chain and the thiol group of cysteine. atamanchemicals.com

Cysteine plays a pivotal role in protein architecture, primarily through the formation of disulfide bonds, which are critical for stabilizing the three-dimensional structure of many proteins. alfa-chemistry.comatamanchemicals.com By employing solid-phase peptide synthesis (SPPS) techniques, researchers can substitute a specific cysteine residue with cysteic acid. alfa-chemistry.comatamanchemicals.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on this compound facilitates its direct use in standard SPPS protocols. chemimpex.com

The substitution of cysteine with cysteic acid introduces significant local changes:

Prevention of Disulfide Bonds: The sulfonic acid group of cysteic acid is fully oxidized and cannot form disulfide bridges. This allows researchers to pinpoint the contribution of a specific disulfide bond to a protein's folding pathway, stability, and biological activity by observing the effects of its absence.

Introduction of Charge and Steric Bulk: The sulfonic acid moiety is strongly acidic and negatively charged at physiological pH. This introduces a fixed negative charge and considerable steric bulk into a specific protein region. This modification can be used to probe electrostatic interactions within the protein or between the protein and its binding partners, and to understand the spatial constraints of an active site or protein-protein interface.

This compound is therefore considered a useful tool for proteomics studies and for aiding in the deconvolution of protein structure and function. alfa-chemistry.comatamanchemicals.com

Table 1: Comparison of L-Cysteine and L-Cysteic Acid Properties

Feature L-Cysteine L-Cysteic Acid Significance in Protein Studies
Side Chain Thiol (-SH) Sulfonic Acid (-SO₃H) The sulfonic acid group is larger, permanently charged, and cannot form disulfide bonds, making it a useful structural and functional probe.
Disulfide Bond Formation Yes No Allows for the study of the specific role of a disulfide bond in protein stability and function by its selective removal.
Charge at pH 7 Neutral/Slightly Negative Negative Introduces a strong negative charge at a specific site, enabling the investigation of electrostatic interactions.

| Nature | Proteinogenic Amino Acid | Non-proteinogenic Amino Acid | Used as a synthetic building block to create modified proteins with unique properties for research purposes. atamanchemicals.com |

Site-Selective Protein Modification Strategies Incorporating Cysteic Acid

Site-selective modification is a cornerstone of modern protein engineering, allowing for the introduction of novel functionalities at precise locations within a protein's structure. ox.ac.uknih.gov Strategies incorporating cysteic acid often leverage its unique properties—namely its strong negative charge and high polarity—to enhance the characteristics of proteins or peptide-based tools. chemimpex.comresearchgate.net

A prominent application involves the use of cysteic acid to improve the physicochemical properties of probes used for protein labeling. researchgate.net In a "tag-and-modify" approach, a protein of interest is first "tagged" with a uniquely reactive group, often a cysteine residue. ox.ac.uknih.gov Subsequently, this tag is modified with a probe molecule carrying a desired function, such as a fluorescent dye or an affinity handle. The success of this modification can depend heavily on the solubility of the probe.

Table 2: Components of a Modified Probe for Site-Selective Protein Labeling

Probe Component Function Role of Cysteic Acid
Fluorous Tag Provides a specific handle for affinity purification and immobilization on fluorous-modified surfaces. Not directly involved, but its hydrophobicity necessitates the inclusion of solubilizing agents.
Tri(ethylene glycol) Linker A common chemical spacer used to increase solubility and provide flexibility. researchgate.net Complements the function of cysteic acid in enhancing aqueous solubility.
Cysteic Acid Residue A polar, charged amino acid incorporated into the probe's peptide backbone. researchgate.net Significantly reduces the hydrophobicity of the entire probe, improving its handling and reactivity in aqueous buffers for efficient protein modification. researchgate.net

| Reactive Group | Enables covalent attachment to the target protein (e.g., via Native Chemical Ligation). | Not directly involved, but its ability to react is enhanced by the probe's improved solubility. |

Fmoc L Cysteic Acid in Drug Discovery and Development Research

Design of Novel Pharmaceuticals Utilizing Fmoc-L-Cysteic Acid's Unique Chemical Structure

The distinct chemical properties of this compound make it a valuable building block in the design of new pharmaceuticals. chemimpex.combiosynth.com The presence of the sulfonic acid group enhances the solubility and stability of peptides and other molecules into which it is incorporated. chemimpex.com This is a significant advantage in drug development, as poor solubility can be a major hurdle in the formulation and bioavailability of therapeutic agents.

The Fmoc protecting group facilitates its straightforward incorporation into peptide chains during solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery. chemimpex.comalfa-chemistry.com This allows for the precise and selective modification of peptides, enabling the creation of novel structures with potentially enhanced therapeutic properties. chemimpex.com Researchers can leverage these features to design drugs with improved pharmacokinetic profiles and targeted action. For instance, the introduction of the highly acidic sulfonate group can dramatically alter the electrostatic properties of a peptide, influencing its interaction with biological targets.

Furthermore, this compound serves as a versatile scaffold for the synthesis of more complex compounds. biosynth.com It can be used as an intermediate in the creation of various organic molecules, expanding the chemical space available for drug design. biosynth.com Its utility extends to the development of radiolabeled peptides for diagnostic and therapeutic applications, where it can be used to synthesize triarylsulfonium compounds for the radiolabeling process. medchemexpress.com

Targeting Specific Biological Pathways through Cysteic Acid-Modified Compounds

The incorporation of cysteic acid into bioactive molecules can significantly influence their ability to interact with and modulate specific biological pathways. chemimpex.com The sulfonic acid moiety of cysteic acid can mimic the negatively charged phosphate (B84403) groups found in many biological signaling molecules or the carboxylate groups of other amino acids like aspartate and glutamate. bas.bgatamanchemicals.com This structural analogy allows cysteic acid-containing compounds to act as competitive inhibitors or modulators of enzymes and receptors involved in various cellular processes. atamanchemicals.com

For example, L-cysteic acid has been studied as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT), highlighting its potential in targeting bacterial metabolic pathways. atamanchemicals.com In the central nervous system, L-cysteic acid and its analogs are investigated for their interaction with excitatory amino acid receptors, which are implicated in a range of neurological functions and disorders. atamanchemicals.comtandfonline.com By designing molecules that incorporate cysteic acid, researchers aim to create agents that can selectively interfere with or activate these pathways, offering potential therapeutic interventions for a variety of diseases.

The modification of peptides with cysteic acid can also influence their interaction with extracellular matrix proteins and cell surface receptors like integrins. google.com For example, peptides containing an Arg-Gly-Cysteic Acid sequence have been developed as competitive inhibitors of integrin-ECM interactions, which are crucial in processes like angiogenesis, inflammation, and cancer metastasis. google.com These modified peptides can be used to inhibit these processes or to deliver therapeutic agents to specific sites. google.com

Development of Peptide-Based Therapeutics

This compound plays a crucial role in the development of peptide-based therapeutics due to its ability to enhance the properties of synthetic peptides. chemimpex.comchemimpex.com The introduction of the sulfonic acid group can significantly increase the solubility and stability of peptides, which are often challenges in their development as drugs. chemimpex.com The Fmoc protecting group is essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides for research and therapeutic purposes. chemimpex.comalfa-chemistry.com

The use of this compound allows for the creation of peptide analogs with altered biological activity. chemimpex.com By replacing natural amino acids with cysteic acid, researchers can fine-tune the charge, conformation, and binding properties of a peptide to enhance its therapeutic efficacy or reduce unwanted side effects. This strategy has been employed in the development of various therapeutic peptides, including those targeting G-protein coupled receptors and other cell surface targets.

One notable application is in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. creative-peptides.com this compound can be incorporated into these structures to confer specific chemical characteristics. acs.org For example, in the synthesis of certain marine-derived cyclodepsipeptides with potential therapeutic applications, cysteine residues are oxidized to cysteic acid in the final steps. mdpi.com The direct incorporation of this compound using SPPS can streamline this process. bachem.com

Table 1: Applications of this compound in Peptide-Based Therapeutics

Application AreaRole of this compoundExample Research Focus
Enhanced Solubility & Stability The sulfonic acid group improves the physicochemical properties of the peptide. chemimpex.comOvercoming formulation challenges for hydrophobic peptides.
Solid-Phase Peptide Synthesis (SPPS) The Fmoc group enables efficient incorporation into growing peptide chains. chemimpex.comalfa-chemistry.comSynthesis of long and complex therapeutic peptides.
Peptide Analogs & Mimetics Allows for the creation of peptides with modified charge and binding characteristics. chemimpex.comcreative-peptides.comDevelopment of receptor agonists and antagonists with improved selectivity.
Targeted Drug Delivery Can be part of a targeting moiety, for instance in RGD-like sequences. google.comDirecting cytotoxic agents to tumor cells expressing specific integrins.
Radiolabeling Used in the synthesis of precursors for radiolabeled peptides for imaging and therapy. medchemexpress.comDevelopment of PET imaging agents for cancer diagnosis.

Investigation of Cysteic Acid Analogs as Potential Antagonists and Antitumor Agents

The structural similarity of cysteic acid to other endogenous molecules, particularly aspartic acid and asparagine, has prompted research into its analogs as potential antagonists and antitumor agents. bas.bg The replacement of the β-carboxyl group of aspartic acid with the sulfo group in cysteic acid creates a molecule that can interfere with metabolic pathways that utilize aspartic acid. bas.bg

Early studies explored S-cysteine sulfonamide and its derivatives as potential inhibitors of L-asparagine synthetase, an enzyme crucial for the growth of certain types of tumor cells that are dependent on an external source of asparagine. bas.bgresearchgate.net The rationale was that these analogs could act as antagonists to asparagine. bas.bg While some of these compounds exhibited antibacterial activity and low to moderate antineoplastic activity, they did not prove to be potent inhibitors of L-asparagine synthetase. bas.bgresearchgate.net

More recent research has focused on incorporating cysteic acid and its homolog, homocysteic acid, into more complex drug scaffolds. For example, analogs of the well-known antifolates methotrexate (B535133) and aminopterin (B17811) have been synthesized where the L-glutamic acid side chain is replaced by L-cysteic acid or L-homocysteic acid. nih.gov These compounds were investigated as inhibitors of dihydrofolate reductase and as antitumor agents. nih.gov The aminopterin analogs, in particular, showed significant cytotoxicity against L1210 leukemia cells in vitro and in vivo. nih.gov The most active of these, N-(4-amino-4-deoxypteroyl)-L-homocysteic acid, demonstrated a notable increase in the lifespan of leukemic mice. nih.gov

Furthermore, peptide sequences containing cysteic acid, such as Arg-Gly-Cysteic Acid, have been investigated for their ability to inhibit angiogenesis, a process critical for tumor growth and metastasis. google.com Radiolabeled multimeric versions of these peptides are also being explored as agents for tumor imaging and radiotherapy. google.com

Impact on Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is a valuable tool in structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. mdpi.comnih.gov By systematically replacing other amino acid residues in a biologically active peptide with L-cysteic acid, researchers can probe the importance of charge, size, and hydrogen bonding potential at specific positions within the peptide sequence.

The introduction of the strongly acidic and bulky sulfonic acid group can have a profound impact on the peptide's conformation and its interaction with its biological target. chemimpex.com This allows medicinal chemists to understand which properties are critical for activity. For example, if replacing a neutral or hydrophobic amino acid with cysteic acid abolishes activity, it suggests that a negative charge is detrimental at that position. Conversely, if the substitution enhances activity, it may indicate that a negative charge or increased solubility is favorable for binding or function. csic.es

The use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) facilitates the rapid and efficient generation of a library of peptide analogs for SAR studies. nih.gov This systematic approach allows for a detailed mapping of the chemical space around a lead peptide, guiding the design of more potent and selective therapeutic agents. google.com For instance, in the development of antimicrobial peptides, analogs are synthesized with various substitutions to identify the key residues responsible for antimicrobial activity and to improve stability. nih.gov Similarly, extensive SAR studies on complex natural products like the marine-derived cyclodepsipeptide kahalalide F, which has antitumor and other biological activities, have been conducted by creating numerous synthetic analogs, providing valuable insights into the roles of different parts of the molecule. mdpi.com

Advanced Analytical Methodologies for Fmoc L Cysteic Acid and Its Derivatives

Chromatographic Techniques for Separation and Identification

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of amino acids and peptides. chemimpex.com Its high resolution and sensitivity make it ideal for separating complex mixtures.

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and analysis of Fmoc-L-cysteic acid and other amino acid derivatives. chemimpex.cominsights.bio The method separates molecules based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. google.com

The separation of Fmoc-amino acids, including this compound, is typically achieved using a gradient elution. google.com This involves changing the composition of the mobile phase over time, usually by increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. researchgate.net The buffer is often a dilute acid, such as trifluoroacetic acid (TFA), which helps to control the ionization state of the analytes and improve peak shape. google.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc-protecting group exhibits strong absorbance at specific wavelengths, typically around 260 nm or 300 nm. usp.orgmdpi.com

Several studies have developed and validated RP-HPLC methods for the analysis of amino acid mixtures, including cysteic acid. For instance, a method using a Hypersil BDS C18 column with a gradient of a phosphate (B84403) buffer and a water:acetonitrile:methanol mixture demonstrated good separation of cysteic acid and other amino acids within 35 minutes. researchgate.net The conditions for such separations are critical and are often optimized for specific applications.

Table 1: Example of RP-HPLC Conditions for Amino Acid Analysis Including Cysteic Acid

Parameter Condition
Column Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Phosphate buffer (3.85 g/L, pH 7.8) researchgate.net
Mobile Phase B Water : Acetonitrile : Methanol (20:20:60, v/v/v) researchgate.net
Flow Rate 1.7 mL/min researchgate.net
Column Temperature 45°C
Detection UV at 212 nm insights.bio or 220 nm google.com

| Gradient | A time-based gradient increasing the percentage of Solvent B |

This table presents a compilation of typical conditions and does not represent a single, specific analysis.

To enhance the detection and separation of amino acids by RP-HPLC, pre-column derivatization is a common strategy. lcms.czjasco-global.com This involves chemically modifying the amino acids before they are injected into the HPLC system. For amino acids that lack a strong UV chromophore, derivatization attaches a molecule that is easily detectable.

Several reagents are used for this purpose, with 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA) being among the most popular. lcms.czusp.org

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amino acids under mild, aqueous conditions to form stable, highly fluorescent derivatives. usp.orgusp.org The reaction is typically complete within seconds. usp.orgusp.org The resulting Fmoc-amino acids are well-suited for RP-HPLC with fluorescence or UV detection. usp.org Optimized protocols can yield quantitative derivatization, forming stable derivatives that can be analyzed for over 48 hours, which is advantageous for automated analysis of multiple samples. nih.gov

o-Phthaldialdehyde (OPA): OPA reacts with primary amino acids in the presence of a thiol to produce fluorescent isoindole derivatives. lcms.cz This method is fast and sensitive but does not react with secondary amino acids like proline unless a secondary reagent is included. google.com

For the analysis of cysteine and cystine, an oxidation step to the more stable cysteic acid is often performed before derivatization. usp.orgnih.govcerealsgrains.org A combination of OPA and FMOC can be used to analyze both primary and secondary amino acids in a single run. google.com

Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis

Reagent Target Amino Acids Detection Method Advantages
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary usp.orgusp.org Fluorescence, UV usp.org Forms stable derivatives, reacts with secondary amines usp.orgusp.org
o-Phthaldialdehyde (OPA) Primary lcms.cz Fluorescence lcms.cz High sensitivity, fast reaction jasco-global.com

| Phenylisothiocyanate (PITC) | Primary and secondary | UV | Stable derivatives, good for hydrolysates cerealsgrains.org |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Analysis of this compound and Amino Acid Mixtures

Spectroscopic Characterization of this compound and its Peptide Conjugates

Spectroscopic methods are indispensable for the structural confirmation of this compound and peptides containing it. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and UV-Vis spectroscopy provide valuable information about the chemical structure and functional groups present in the molecule. mdpi.com

FTIR spectroscopy can confirm the presence of key functional groups. For an Fmoc-peptide conjugate, characteristic absorption bands would be expected for the amide bonds of the peptide backbone, the urethane (B1682113) linkage of the Fmoc group, the aromatic rings of the fluorenyl moiety, and the sulfonic acid group of the cysteic acid residue. researchgate.net

UV-Vis spectroscopy is primarily used for quantification, leveraging the strong absorbance of the Fmoc group. researchgate.net The concentration of an Fmoc-containing compound can be determined by measuring its absorbance, typically around 300 nm, after cleavage from a solid support using a reagent like piperidine (B6355638). mdpi.com

Mass Spectrometry Applications in Characterizing Modified Peptides

Mass spectrometry (MS) is a critical tool for the detailed characterization of peptides, including those containing this compound. It provides precise molecular weight information and, when coupled with tandem mass spectrometry (MS/MS), can determine the amino acid sequence of a peptide. acs.orgnih.gov

When analyzing peptides containing cysteic acid using techniques like collision-induced dissociation (CID) in negative ion mode, specific fragmentation patterns are observed. The cysteic acid residue, with its fixed negative charge on the sulfonate group, strongly influences the fragmentation. acs.orgnih.gov

Key findings from MS/MS studies of cysteic acid-containing peptides include:

Charge Retention: Fragmentation almost exclusively occurs with the negative charge being retained on the fragment containing the cysteic acid residue. acs.orgnih.gov

Diagnostic Ions: The formation of an SO₃⁻• radical anion is a characteristic diagnostic ion for peptides containing cysteic acid. acs.orgnih.gov

Sequence-Specific Fragmentation: The position of the cysteic acid within the peptide chain significantly affects the resulting fragment ions. acs.orgnih.gov A variety of ion types (a, b, c, d, v, w, y) can be generated, providing extensive sequence information. For instance, with an internal cysteic acid, a prominent y-ion corresponding to cleavage at the N-terminal side of the modified residue is often observed. acs.org

Derivatization for Analysis: In some methods, phosphoserine and phosphothreonine residues in peptides are chemically converted to cysteic acid and β-methylcysteic acid, respectively. researchgate.net This derivatization makes the residues stable and easily identifiable during MS/MS sequencing. researchgate.net

This detailed fragmentation analysis allows for the unambiguous identification of peptides and the precise localization of the cysteic acid modification, which is crucial for understanding the structure and function of modified proteins and peptides. acs.org

Future Research Directions and Translational Prospects

Exploring New Synthetic Routes for Cost-Effective and High-Purity Fmoc-L-Cysteic Acid Production

The current synthesis of peptides containing cysteic acid often involves solid-phase peptide synthesis (SPPS) utilizing Fmoc-Cys(StBu)-OH as a key raw material. google.com A notable method involves synthesizing a peptide resin with S-tert-butylmercapto-protected cysteine and then converting these residues to cysteic acid using an oxidant like a manganese oxidant or a peroxidic acid. google.com This process is advantageous because the protecting group can be removed during oxidation, simplifying the production process and lowering costs. google.com

Future research is focused on further refining these synthetic strategies to enhance efficiency and purity. Key areas of exploration include:

Developing Novel Protecting Groups: While the S-tert-butylmercapto group has proven effective, the development of new protecting groups for the cysteine thiol could offer advantages in specific synthetic contexts, potentially leading to even more streamlined and cost-effective production methods.

Flow Chemistry Synthesis: Investigating the application of continuous flow chemistry for the synthesis of this compound and its incorporation into peptides could offer significant advantages in terms of scalability, process control, and safety.

A comparison of different oxidants used in the conversion of S-tert-butylmercapto-protected cysteine to cysteic acid is presented below.

OxidantReaction ConditionsYieldPurityReference
Peroxybenzoic acidIce bath, 30 minNot specifiedHigh google.com
Performic acidIce bath, 10 minNot specifiedHigh google.com
Manganese dioxideNot specifiedNot specifiedHigh google.com
Peroxytrifluoroacetic Acid0°C to 4°C, 10–20 min>82%>85%

Advanced Applications in Bioimaging and Diagnostics

This compound and its derivatives are emerging as important tools in the development of advanced bioimaging and diagnostic agents. The sulfonic acid group can be leveraged to improve the water solubility of hydrophobic molecules, such as fluorescent dyes, which is highly beneficial for creating probes for biological systems. atamanchemicals.com

A significant application lies in the synthesis of radiolabeled peptides for medical imaging techniques like Positron Emission Tomography (PET). medchemexpress.com this compound can be used to synthesize triarylsulfonium compounds, which are precursors for the radiolabeling of peptides. medchemexpress.commedchemexpress.com This allows for the development of targeted radiotracers for visualizing specific molecular targets in the body, such as receptors overexpressed in cancer cells. medchemexpress.com For instance, derivatives have been used to create ligands for imaging programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov

Future research in this area will likely focus on:

Developing Novel PET Tracers: Synthesizing new peptide-based PET tracers incorporating this compound for a wider range of disease targets.

Creating Fluorescent Probes: Designing and synthesizing novel fluorescent probes with enhanced photophysical properties and target specificity by conjugating cysteic acid with different fluorophores.

Multimodal Imaging Agents: Integrating this compound into probes that combine multiple imaging modalities (e.g., PET and fluorescence) for more comprehensive diagnostic information.

Deepening Understanding of Biochemical and Physiological Roles of Cysteic Acid in Modified Biomolecules

Cysteic acid is a product of cysteine oxidation, a post-translational modification that can occur under conditions of oxidative stress. nih.gov The presence of cysteic acid in proteins can serve as a biomarker for oxidative damage. The irreversible oxidation of cysteine to cysteic acid can significantly alter a protein's structure and function. nih.govtaylorandfrancis.com

Understanding the precise biochemical and physiological consequences of this modification is a critical area of ongoing research. Key questions to be addressed include:

Impact on Protein Structure and Function: How does the introduction of a highly acidic and bulky sulfonic acid group affect protein folding, stability, and enzymatic activity?

Role in Cell Signaling: Does the formation of cysteic acid in specific proteins act as a signal to trigger downstream cellular pathways, such as those involved in apoptosis or cellular repair mechanisms?

Involvement in Disease Pathogenesis: What is the specific role of cysteic acid formation in the progression of diseases associated with oxidative stress, such as neurodegenerative diseases and aging? nih.gov

Integration of this compound in Complex Peptide and Protein Architectures for Novel Material Science and Nanotechnology

The unique chemical properties of this compound make it an attractive building block for the creation of novel biomaterials and nanostructures. The Fmoc group itself is known to drive the self-assembly of amino acids and peptides into fibrillar structures, often forming hydrogels. acs.orgnih.gov The incorporation of the highly charged cysteic acid residue can influence these self-assembly processes, leading to materials with unique properties.

Research has shown that Fmoc-amino acids can form hydrogels with potential applications in enzyme immobilization, demonstrating improved activity and stability of the entrapped enzymes. nih.govresearchgate.net The strong negative charge of the sulfonic acid group in cysteic acid can be exploited to control the interactions with other charged molecules or surfaces. For example, condensation of Fmoc-cysteic acid with other amino acids in the presence of charged polysaccharides has been explored. researchgate.net

Future research directions in this field include:

Designing Novel Self-Assembling Peptides: Creating new peptide sequences containing this compound that self-assemble into well-defined nanostructures like nanotubes, nanofibers, and vesicles.

Developing Functional Hydrogels: Fabricating hydrogels with tunable mechanical properties and bio-functionalities for applications in tissue engineering, drug delivery, and 3D cell culture.

Creating Bio-inspired Nanomaterials: Using this compound-containing peptides as templates for the synthesis of inorganic nanomaterials, or to create surfaces with specific biocompatible or anti-fouling properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-L-cysteic acid, and how is its purity validated?

  • Methodology : Synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to L-cysteic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Purification employs reversed-phase HPLC or flash chromatography, followed by lyophilization .
  • Purity Validation :

  • HPLC : Assess retention time and peak symmetry against a reference standard.
  • 1H-NMR : Verify absence of residual solvents or byproducts (e.g., unreacted Fmoc-OH).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matches theoretical mass (C₁₈H₁₇NO₇S; M.W. 391.4) .

Q. What analytical techniques are critical for characterizing this compound in peptide synthesis?

  • Key Methods :

  • Circular Dichroism (CD) : Monitors conformational changes during peptide assembly.
  • FT-IR Spectroscopy : Identifies Fmoc deprotection (loss of C=O stretch at ~1700 cm⁻¹).
  • Amino Acid Analysis : Post-hydrolysis (6M HCl, 110°C, 24h) quantifies residual free cysteic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

  • Contradiction Analysis : Solubility variations may arise from:

  • Ionization State : Adjust pH to exploit zwitterionic properties (pKa1 ≈ 1.5, pKa2 ≈ 4.5 for sulfonic acid; pKa3 ≈ 9.0 for α-amine).
  • Counterion Effects : Use TFA or ammonium bicarbonate buffers to enhance aqueous solubility.
  • Solid-State Polymorphism : Characterize crystalline vs. amorphous forms via XRPD .

Q. What strategies optimize this compound incorporation into acid-labile peptides?

  • Synthesis Optimization :

  • Side-Chain Protection : Avoid trityl (Trt) groups; use acid-stable tert-butyl (tBu) for sulfonic acid protection.
  • Coupling Efficiency : Pre-activate with OxymaPure/DIC to minimize racemization.
  • Deprotection : Use 20% piperidine/DMF with 0.1M HOBt to suppress β-elimination .

Q. How do oxidation conditions impact the stability of this compound during solid-phase peptide synthesis (SPPS)?

  • Mechanistic Insights :

  • Sulfonic Acid Stability : The sulfonate group is oxidation-resistant, but residual cysteine precursors may form disulfides.
  • Mitigation : Use degassed solvents (DMF/NMP) and antioxidants (e.g., TCEP) during SPPS.
  • Post-Synthesis Analysis : LC-MS to detect sulfone or sulfoxide byproducts .

Data-Driven Research Design

Q. How can researchers design experiments to evaluate the role of this compound in peptide self-assembly?

  • Experimental Framework :

  • Critical Micelle Concentration (CMC) : Measure via pyrene fluorescence (λₑₓ = 334 nm, λₑₘ = 373/384 nm).
  • TEM/AFM : Image nanostructures under varying pH and ionic strength.
  • Thermal Stability : DSC to assess melting transitions (Tₘ) of assemblies .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s cytotoxicity in cell-based assays?

  • Data Reconciliation :

  • Multivariate Analysis : PCA to identify confounding variables (e.g., cell line heterogeneity, FBS batch effects).
  • Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., Hill equation).
  • Meta-Analysis : Apply random-effects models to aggregate data from disparate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.